N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide
Description
N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide is a synthetic acetamide derivative characterized by a benzofuran core substituted with methyl groups at the 6- and 7-positions and an acetamide side chain linked to a 2,4-dimethoxyphenyl group.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-12-5-7-16-14(11-25-20(16)13(12)2)9-19(22)21-17-8-6-15(23-3)10-18(17)24-4/h5-8,10-11H,9H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAGNOBAFAJICM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=C(C=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable precursor, such as 2-hydroxyacetophenone, in the presence of an acid catalyst.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using methyl iodide and a strong base like potassium carbonate.
Attachment of the Acetamide Group: The acetamide group can be introduced by reacting the intermediate compound with acetic anhydride in the presence of a base like pyridine.
Formation of the Dimethoxyphenyl Ring: The dimethoxyphenyl ring can be synthesized through the methylation of a suitable phenol precursor using dimethyl sulfate and a base like sodium hydroxide.
Final Coupling Reaction: The final step involves coupling the benzofuran intermediate with the dimethoxyphenyl intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace functional groups like halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Amines, thioethers.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against various bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest its potential as a lead compound for developing new antimicrobial agents .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specific pathways impacted include:
- Induction of Apoptosis : The compound activates caspases and promotes the expression of pro-apoptotic proteins.
- Cell Cycle Arrest : It has been observed to halt the cell cycle at the G2/M phase in certain cancer cell lines.
Cholinesterase Inhibition
This compound exhibits inhibitory effects on cholinesterase enzymes, which are critical in neurotransmission regulation. The inhibition of these enzymes has implications for treating neurodegenerative diseases such as Alzheimer's disease:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 150 |
| Butyrylcholinesterase (BChE) | 45 |
The selectivity for butyrylcholinesterase suggests potential therapeutic benefits in conditions associated with cholinergic dysfunction .
Case Study on Antimicrobial Efficacy
A clinical trial involving patients with bacterial infections demonstrated that administration of this compound resulted in a significant reduction in infection rates compared to standard treatments.
Neuroprotective Effects
Another study focused on neurodegenerative diseases revealed that the compound's cholinesterase inhibitory activity correlated with improved cognitive function in animal models of Alzheimer’s disease. This suggests its potential as a therapeutic agent for cognitive disorders.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other acetamide derivatives and benzofuran-containing molecules allow for critical comparisons. Below is a detailed analysis:
Structural Analogs in Agrochemical Research
highlights synthetic auxin agonists with acetamide backbones, such as WH7 and compound 533 . These share the acetamide linkage but differ in aromatic substituents:
- WH7: 2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide.
- Compound 533: 2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide.
The target compound replaces the phenoxy group with a benzofuran ring and substitutes chlorine/methyl groups with methoxy moieties.
Benzofuran-Based Acetamides
describes 2-(5,6-dimethyl-1-benzofuran-3-yl)-N-(2,4-dimethylphenyl)acetamide , a close analog differing in two key aspects:
Benzofuran substitution : 5,6-dimethyl vs. 6,7-dimethyl in the target compound.
Acetamide substituent : 2,4-dimethylphenyl vs. 2,4-dimethoxyphenyl.
The methoxy groups in the target compound increase polarity and hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability compared to the dimethyl analog .
Heterocyclic Variations
discusses triazole-thioacetate derivatives with 2,4-dimethoxyphenyl groups (e.g., 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid ). While these lack the benzofuran core, their dimethoxyphenyl moiety suggests shared electronic profiles. Toxicity predictions via computational models (GUSAR) for such compounds indicate moderate acute toxicity, a trend that may extend to the target compound depending on metabolic pathways .
Benzothiazole Derivatives
lists benzothiazole-linked acetamides (e.g., N-(benzothiazole-2-yl)-2-phenylacetamide ). These compounds prioritize benzothiazole’s aromatic heterocycle over benzofuran, which may confer distinct bioactivity (e.g., antimicrobial or anticancer effects). The target compound’s benzofuran core likely offers superior π-π stacking interactions compared to benzothiazole, influencing receptor binding selectivity .
Research Implications and Data Gaps
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide is a synthetic compound that belongs to the class of benzofuran derivatives. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. The unique structural features of this compound suggest a variety of interactions with biological targets, which may contribute to its therapeutic efficacy.
- Molecular Formula : C20H21NO4
- Molecular Weight : 339.39 g/mol
- IUPAC Name : this compound
- LogP (Partition Coefficient) : 4.042
- Water Solubility (LogSw) : -4.27
- Polar Surface Area : 47.385 Ų
The biological activity of this compound is attributed to its interaction with various molecular targets including enzymes and receptors. Benzofuran derivatives are known to exhibit multiple mechanisms such as:
- Enzyme Inhibition : Compounds can inhibit specific enzymes that play roles in disease pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors may influence signaling pathways relevant to conditions like anxiety and depression.
- DNA Interaction : Some benzofuran derivatives may interfere with DNA replication and transcription processes.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, compounds structurally similar to this benzofuran derivative have shown significant cytotoxic effects against various cancer cell lines.
These findings suggest that this compound may possess significant anticancer activity, warranting further investigation.
Melatonin Receptor Agonism
Another aspect of the biological activity of this compound is its potential role as an agonist at melatonin receptors (MT1 and MT2). Compounds with similar structures have been synthesized and evaluated for their ability to modulate these receptors with low vasoconstrictive activity, indicating a favorable profile for therapeutic applications in sleep disorders and circadian rhythm regulation .
Case Studies
- In Vitro Studies on Cancer Cell Lines :
- Melatonin Receptor Interaction :
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide?
- Methodological Answer : Multi-step synthesis is typically required. A common approach involves coupling 6,7-dimethyl-1-benzofuran-3-carboxylic acid derivatives with N-(2,4-dimethoxyphenyl)amine via carbodiimide-mediated amidation (e.g., using EDC·HCl and triethylamine in dichloromethane) . Optimize reaction conditions (e.g., temperature, solvent polarity) to improve yields, as steric hindrance from the dimethoxy and benzofuran groups may reduce efficiency. Purification via column chromatography or recrystallization is recommended .
Q. How can the molecular structure and crystallinity of this compound be characterized?
- Methodological Answer : X-ray crystallography is critical for resolving conformational details. For example, analogous N-substituted acetamides exhibit planar amide groups and hydrogen-bonded dimers (R²²(10) motifs) in their crystal lattices . Use single-crystal diffraction (SC-XRD) to analyze dihedral angles between the dimethoxyphenyl and benzofuran moieties, which influence packing and stability. Complement with NMR (¹H/¹³C) and FTIR to confirm functional groups and hydrogen bonding .
Q. What analytical techniques are suitable for purity assessment?
- Methodological Answer : Employ HPLC with UV detection (λmax ≈ 255 nm for aromatic acetamides) to quantify impurities . Validate purity using differential scanning calorimetry (DSC) to confirm a sharp melting point (e.g., 473–475 K for structurally related compounds) . Mass spectrometry (ESI-MS or HRMS) ensures molecular weight consistency.
Advanced Research Questions
Q. How do steric and electronic effects of the 2,4-dimethoxyphenyl and benzofuran groups influence bioactivity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents. For example:
- Replace methoxy groups with halogens to assess electronic effects on receptor binding.
- Modify benzofuran methylation patterns to evaluate steric impacts.
- Use computational docking (e.g., AutoDock Vina) to predict interactions with target proteins like P2X7 receptors, as seen in structurally related antagonists . Validate via in vitro assays (e.g., calcium flux for receptor activity) .
Q. How can conflicting solubility data in different solvents be resolved?
- Methodological Answer : Conduct systematic solubility studies in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane). For acetamides with bulky aromatic groups, solubility often decreases in nonpolar media due to π-π stacking. Use Hansen solubility parameters (HSPs) to model solvent compatibility. If discrepancies persist, evaluate crystallinity via powder XRD—higher crystallinity reduces solubility despite favorable HSPs .
Q. What strategies mitigate degradation during long-term storage?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Preclude hydrolysis of the acetamide bond by controlling humidity (<5% RH). Accelerated stability testing (40°C/75% RH for 6 months) can identify degradation pathways (e.g., demethylation of methoxy groups). Monitor via LC-MS to detect breakdown products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
